molecular formula C15H11FO3 B434143 2-Oxo-2-phenylethyl 4-fluorobenzoate CAS No. 55153-22-5

2-Oxo-2-phenylethyl 4-fluorobenzoate

Cat. No. B434143
CAS RN: 55153-22-5
M. Wt: 258.24g/mol
InChI Key: JMKXNLKFKYELHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2-(2-oxo-2-phenylethyl)-4H-chromen-4-one” involves the use of 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane . The reaction is monitored by thin-layer chromatography (TLC) and, after completion, the resulting mixture is cooled, poured into ice water, and extracted with ethyl acetate .

Scientific Research Applications

  • Metabolism Studies : Research on compounds similar to 2-Oxo-2-phenylethyl 4-fluorobenzoate, like 2-fluorobenzoic acid, has revealed insights into metabolic processes involving defluorination and the formation of cyclic peroxide intermediates (Milne, Goldman, & Holtzman, 1968).

  • Anaerobic Transformation Studies : Isomeric fluorophenols, similar in structure to 2-Oxo-2-phenylethyl 4-fluorobenzoate, have been used to investigate the transformation of phenol to benzoate, revealing key insights into the mechanism of this transformation (Genthner, Townsend, & Chapman, 1989).

  • Role in Neural Systems and Drug Abuse : Studies on compounds like GSK1059865, which have structural similarities to 2-Oxo-2-phenylethyl 4-fluorobenzoate, have been used to investigate neural systems related to feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).

  • Molecular Structure and Spectroscopic Characterization : Investigations into the molecular structure, spectroscopic characterization, and non-linear optical (NLO) properties of related compounds provide insights into their potential applications in biological and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).

  • Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally related to 2-Oxo-2-phenylethyl 4-fluorobenzoate, have shown potent cytotoxicity against certain types of cancer, demonstrating the potential application of similar compounds in cancer treatment (Deady et al., 2005).

  • Chromatography and Amino Acid Detection : Fluorinated compounds like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, structurally related to 2-Oxo-2-phenylethyl 4-fluorobenzoate, have been used in high-performance liquid chromatography for sensitive detection of amino acids, highlighting their utility in analytical chemistry (Watanabe & Imai, 1981).

properties

IUPAC Name

phenacyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-13-8-6-12(7-9-13)15(18)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKXNLKFKYELHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-phenylethyl 4-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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